molecular formula C13H21NO2 B6002076 3-hydroxy-5,5-dimethyl-2-(N-methyl-C-propylcarbonimidoyl)cyclohex-2-en-1-one CAS No. 62663-71-2

3-hydroxy-5,5-dimethyl-2-(N-methyl-C-propylcarbonimidoyl)cyclohex-2-en-1-one

Cat. No.: B6002076
CAS No.: 62663-71-2
M. Wt: 223.31 g/mol
InChI Key: HFPCEQZFCFXPDK-UHFFFAOYSA-N
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Description

3-hydroxy-5,5-dimethyl-2-(N-methyl-C-propylcarbonimidoyl)cyclohex-2-en-1-one is a complex organic compound with a unique structure that includes a cyclohexene ring, hydroxyl group, and an imidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5,5-dimethyl-2-(N-methyl-C-propylcarbonimidoyl)cyclohex-2-en-1-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-cyclohexanedione with an appropriate aldehyde in the presence of a catalyst such as 4 Å molecular sieves . The reaction conditions are generally mild, and the catalyst can be easily recovered and reused.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The choice of solvents, temperature, and pressure conditions are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-5,5-dimethyl-2-(N-methyl-C-propylcarbonimidoyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imidoyl group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted imidoyl derivatives.

Scientific Research Applications

3-hydroxy-5,5-dimethyl-2-(N-methyl-C-propylcarbonimidoyl)cyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-5,5-dimethyl-2-(N-methyl-C-propylcarbonimidoyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the imidoyl group can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-5,5-dimethyl-2-(N-methyl-C-propylcarbonimidoyl)cyclohex-2-en-1-one is unique due to the presence of the imidoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-(N-methyl-C-propylcarbonimidoyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-5-6-9(14-4)12-10(15)7-13(2,3)8-11(12)16/h15H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPCEQZFCFXPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NC)C1=C(CC(CC1=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354979
Record name ST51001612
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62663-71-2
Record name ST51001612
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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